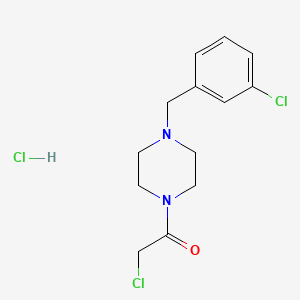

1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride

Description

1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride is a piperazine derivative characterized by a chloroacetyl group (-COCH₂Cl) at the 1-position and a 3-chlorobenzyl substituent at the 4-position of the piperazine ring. This compound is synthesized via alkylation and condensation reactions, often involving intermediates like 1-(3-chlorophenyl)piperazine hydrochloride and halogenated reagents such as 1-bromo-3-chloropropane or chloroacetyl chloride .

Properties

IUPAC Name |

2-chloro-1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11;/h1-3,8H,4-7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDUUHOJLNXVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-chlorobenzyl)piperazine

- Reaction : Piperazine is reacted with 3-chlorobenzyl chloride or bromide.

- Conditions : Typically carried out in polar aprotic solvents like acetonitrile or dichloromethane.

- Catalysts : Phase transfer catalysts such as tetrabutylammonium bromide may be employed.

- Temperature : Ambient to reflux depending on solvent.

- Work-up : After reaction completion (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction.

- Yield : Reported yields range from 70% to over 85% depending on conditions.

Acylation to form 1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine

- Reaction : The secondary amine nitrogen (N-1) of 1-(3-chlorobenzyl)piperazine is acylated with chloroacetyl chloride.

- Solvent : Dry dichloromethane or chloroform is preferred to maintain anhydrous conditions.

- Base : Triethylamine is added to neutralize HCl formed during acylation.

- Temperature : The reaction is initiated at low temperature (0°C to room temperature) to control reactivity.

- Procedure : Chloroacetyl chloride is added dropwise to the stirred solution of 1-(3-chlorobenzyl)piperazine and triethylamine in dry solvent under inert atmosphere.

- Duration : Stirring is maintained for 1-2 hours at room temperature.

- Work-up : The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and solvent evaporated.

- Purification : Flash chromatography or recrystallization from suitable solvents yields the pure compound.

- Yield : Yields of 80-85% have been reported.

Formation of Hydrochloride Salt

- Method : The free base is dissolved in an organic solvent such as 1,4-dioxane or acetone.

- Addition of HCl : Hydrogen chloride gas or HCl in dioxane is bubbled or added to the solution.

- Precipitation : The hydrochloride salt precipitates out as a solid.

- Isolation : The solid is filtered, washed with cold solvent, and dried under vacuum.

- Yield : High yields (~90%) with good purity are typical.

Reaction Conditions Summary Table

| Step | Reactants | Solvent(s) | Temperature | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Benzylation of Piperazine | Piperazine + 3-chlorobenzyl chloride/bromide | Acetonitrile, DCM | 25–80°C | K2CO3, TBAB (phase transfer) | 70–85 | Monitored by TLC; extraction needed |

| 2. Acylation | 1-(3-chlorobenzyl)piperazine + chloroacetyl chloride | DCM, chloroform | 0–25°C | Triethylamine | 80–85 | Dropwise addition; inert atmosphere |

| 3. Salt Formation | Free base + HCl | 1,4-dioxane, acetone | 0–25°C | - | ~90 | Precipitation and filtration |

Research Findings and Optimization Notes

- Solvent Choice : Dichloromethane and chloroform are preferred for acylation due to their ability to dissolve both reactants and maintain anhydrous conditions.

- Temperature Control : Low temperature during acylation prevents side reactions and decomposition of chloroacetyl chloride.

- Base Selection : Triethylamine effectively scavenges HCl, improving yield and purity.

- Phase Transfer Catalysis : Use of tetrabutylammonium bromide enhances benzylation efficiency in biphasic systems.

- Purification : Flash chromatography with ethyl acetate/hexane gradients or recrystallization from methanol ensures high purity.

- Yield Optimization : Careful control of stoichiometry and reaction time improves overall yield and reduces impurities.

Comparative Analysis of Reported Methods

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis reaction.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the compound with different functional groups.

Reduction Products: Reduced derivatives with altered functional groups.

Hydrolysis Products: Carboxylic acids and other hydrolyzed forms.

Scientific Research Applications

1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Chloroacetyl vs. Aryl Substituents : The chloroacetyl group at the 1-position (as in the target compound) enhances electrophilicity, facilitating nucleophilic reactions, whereas aryl groups (e.g., 3-chlorophenyl in ) improve lipophilicity and receptor binding .

- Yield Variability : Yields depend on substituent complexity. For example, dichlorophenyl derivatives () show higher yields (37–67%) compared to chloropropyl analogs (45.7% in ), likely due to steric and electronic factors.

Key Observations :

- Modifications at the 4-position (e.g., benzofuran or indole groups in ) enhance CNS penetration and therapeutic efficacy in mood disorders.

Physicochemical Properties

Table 3: Physical Properties of Selected Piperazine Hydrochlorides

Biological Activity

1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems. Understanding its biological activity is crucial for developing therapeutic applications and elucidating its mechanisms of action.

- Molecular Formula : C13H16Cl2N2O·HCl

- Molecular Weight : 303.64 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies indicate that this compound may act as an antagonist at dopamine D2 receptors, which can influence neurochemical pathways related to mood and cognition .

Biological Activity Overview

Research has demonstrated several key areas of biological activity for this compound, including:

- Anticancer Activity : Preliminary studies suggest that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride have shown significant growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cells .

- Neuropharmacological Effects : The compound's potential as a neuroleptic agent has been investigated, with findings indicating that it may reduce stereotypic behaviors induced by dopaminergic agents in animal models . This suggests a role in modulating dopaminergic activity, which is critical in conditions such as schizophrenia.

- Cholinesterase Inhibition : There is emerging evidence that certain piperazine derivatives can inhibit cholinesterase enzymes, which are vital in neurotransmission. This inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Cytotoxicity Assays

A series of in vitro assays were conducted to evaluate the cytotoxic effects of 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride on various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HUH7 | 12.5 | Significant growth inhibition |

| MCF7 | 15.0 | Moderate cytotoxicity observed |

| HCT-116 | 20.0 | Lower sensitivity compared to others |

| KATO-3 | 18.0 | Notable effects on cell viability |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer agent.

Neuropharmacological Studies

In behavioral studies involving mice, the administration of the compound resulted in a dose-dependent reduction in apomorphine-induced stereotypy:

| Dose (mg/kg) | Stereotypy Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 55 |

| 20 | 75 |

These findings suggest that higher doses may effectively mitigate dopaminergic overactivity, supporting further investigation into its therapeutic potential for psychiatric disorders.

Q & A

Basic: What are the key synthetic challenges in preparing 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride, and how can they be methodologically addressed?

Answer:

The synthesis involves sequential functionalization of the piperazine ring. Challenges include:

- Regioselectivity : Competing reactions at the piperazine nitrogen atoms. Use N-protection/deprotection strategies (e.g., Boc protection) to direct chloroacetylation at the desired position .

- Byproduct formation : Chloroacetyl chloride may react with residual amines. Optimize reaction stoichiometry (e.g., 1.1 equivalents of chloroacetyl chloride) and monitor via RP-HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

- Purification : Hydrochloride salt formation often introduces hygroscopicity. Employ recrystallization from ethanol/ethyl acetate mixtures (3:1 v/v) to improve crystallinity .

Advanced: How can molecular docking studies elucidate the binding affinity of this compound to σ1 receptors, and what computational parameters are critical?

Answer:

- Target preparation : Retrieve σ1 receptor structure (PDB ID: 5HK1) and optimize protonation states using MOE or Schrödinger Maestro .

- Ligand preparation : Generate 3D conformers of the compound with OpenBabel , accounting for chloroacetyl flexibility.

- Docking protocol : Use AutoDock Vina with a grid box centered on the ligand-binding pocket (20 ų). Key parameters:

- Electrostatic interactions: Chlorine atoms may form halogen bonds with Tyr 173.

- Hydrophobic complementarity: The 3-chlorobenzyl group aligns with Phe 107/108 residues.

- Validation : Compare docking scores (ΔG) with known σ1 agonists (e.g., PRE-084) to assess relative affinity .

Basic: What analytical techniques are most reliable for characterizing purity and structural integrity?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆. Key signals:

- Piperazine protons: δ 2.8–3.5 ppm (multiplet, 8H).

- Chloroacetyl carbonyl: δ 170.2 ppm (¹³C).

- HPLC-MS : Use ESI+ mode for [M+H]+ ion (m/z ~372). Optimize mobile phase (0.1% formic acid in acetonitrile/water) to resolve degradation products .

- Elemental analysis : Acceptable C/H/N tolerances ≤0.4% .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for σ1 receptor binding across studies?

Answer:

Contradictions often arise from:

- Assay variability : Radioligand choice (e.g., [³H]-(+)-pentazocine vs. [³H]DTG). Standardize using membrane homogenates from transfected HEK293 cells .

- Buffer composition : Mg²+ concentration (1–2 mM) modulates receptor conformation.

- Data normalization : Express inhibition as % of control (vehicle vs. 10 µM haloperidol). Apply non-linear regression (GraphPad Prism) with Hill slope constraints .

Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?

Answer:

- Receptor panels : Screen at 10 µM against GPCRs (e.g., dopamine D2/D3, serotonin 5-HT2A) using radioligand displacement (PerkinElmer LeadHunter) .

- Cytotoxicity : MTT assay in HEK293 cells (48 hr exposure, IC₅₀ >100 µM suggests low toxicity).

- Solubility : Shake-flask method in PBS (pH 7.4). Use UV-Vis (λ=254 nm) for quantification .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?

Answer:

- Lipophilicity : Adjust logP (target 2–3) via substituent modification. Replace 3-chlorobenzyl with 3-fluorobenzyl to reduce ClogP by ~0.5 .

- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB . Current ClogBB: 0.3 (moderate). Introduce tert-butyl groups to enhance passive diffusion .

- Metabolic stability : Incubate with human liver microsomes (HLM). If t₁/₂ <30 min, block CYP3A4/2D6 sites via methyl substitution .

Basic: How does the compound’s stereochemistry influence its bioactivity, and what chiral analysis methods apply?

Answer:

The piperazine ring is non-planar, but the chloroacetyl group lacks stereogenic centers. For analogs with chiral substituents:

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

Advanced: How can in vivo efficacy be evaluated in neuropathic pain models, and what endpoints are critical?

Answer:

- Animal model : Chronic constriction injury (CCI) in Sprague-Dawley rats.

- Dosing : 10 mg/kg i.p., twice daily (7 days). Include gabapentin (50 mg/kg) as positive control.

- Endpoints :

- Mechanical allodynia: Von Frey filaments (threshold force in grams).

- Thermal hyperalgesia: Hargreaves test (latency to paw withdrawal).

- Statistical analysis : Two-way ANOVA with Tukey’s post-hoc test (p<0.05) .

Basic: What are common degradation pathways under accelerated stability conditions, and how are they mitigated?

Answer:

- Hydrolysis : Chloroacetyl group degrades to glycine derivative in aqueous buffers (pH >7). Stabilize with lyophilization and store at -20°C.

- Oxidation : Benzyl chloride moiety forms quinones. Add 0.01% BHT to formulations.

- Photodegradation : Use amber vials and validate stability under ICH Q1B guidelines .

Advanced: How can machine learning models predict novel derivatives with enhanced σ1 selectivity?

Answer:

- Dataset curation : Compile IC₅₀ data for 200+ piperazine analogs from ChEMBL.

- Feature engineering : Descriptors include MolLogP, topological polar surface area, and ECFP6 fingerprints.

- Model training : Use Random Forest (scikit-learn) with 5-fold cross-validation. Prioritize derivatives with predicted ΔG < -9 kcal/mol for σ1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.